2-Bromobenzyl carbonochloridate
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Overview
Description
2-BR-Z-CL, also known as benzyl chloroformate, is a chemical compound with the formula C8H7ClO2. It is a colorless liquid that may appear yellow due to impurities and has a pungent odor. Benzyl chloroformate is widely used in organic synthesis, particularly for the protection of amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl chloroformate is prepared by treating benzyl alcohol with phosgene. The reaction is as follows:
PhCH2OH+COCl2→PhCH2OC(O)Cl+HCl
Phosgene is used in excess to minimize the production of the carbonate (PhCH2O)2C=O .
Industrial Production Methods
In industrial settings, the preparation of benzyl chloroformate involves similar methods but on a larger scale. The use of phosgene gas in the lab preparation carries significant health hazards, and appropriate safety measures are essential .
Chemical Reactions Analysis
Types of Reactions
Benzyl chloroformate undergoes various types of reactions, including:
Substitution Reactions: It reacts with amines to form carbamates.
Addition Reactions: It can add to alkenes in the presence of halogens like bromine and chlorine.
Common Reagents and Conditions
Amines: React with benzyl chloroformate to form carbamates.
Halogens: React with alkenes in the presence of benzyl chloroformate to form vicinal dihalides.
Major Products
Carbamates: Formed from the reaction with amines.
Vicinal Dihalides: Formed from the addition of halogens to alkenes.
Scientific Research Applications
Benzyl chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of pharmaceuticals.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl chloroformate involves the formation of a cyclic halonium ion intermediate during addition reactions with alkenes. The electron density of the π bond in the alkene repels the electron density in the bromine, polarizing the bromine molecule and making the bromine atom closer to the double bond electrophilic. The alkene donates a pair of π electrons to the closer bromine, causing the displacement of the bromine atom that is further away. The lone pair on the closer bromine atom then acts as a nucleophile to attack the other sp2 carbon, forming the cyclic bromonium ion intermediate .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but with a bromine atom instead of a chlorine atom.
Benzyl Iodide: Similar in structure but with an iodine atom instead of a chlorine atom.
Uniqueness
Benzyl chloroformate is unique due to its specific reactivity with amines to form carbamates and its use as a protecting group in peptide synthesis. Its ability to form stable intermediates during reactions with alkenes also sets it apart from similar compounds .
Properties
IUPAC Name |
(2-bromophenyl)methyl carbonochloridate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOPYYXEHFKCSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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